REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7](Cl)=[O:8].[NH3:10]>>[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:10])=[O:8]
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1C(=O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture
|
Type
|
CUSTOM
|
Details
|
Collect the resulting precipitate
|
Type
|
FILTRATION
|
Details
|
via filtration
|
Type
|
WASH
|
Details
|
wash the solids with water
|
Type
|
CUSTOM
|
Details
|
Dry the white precipitate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.17 mmol | |
AMOUNT: MASS | 450 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |